4-(2-(Furan-2-yl)thiazol-4-yl)phenol
Description
Properties
IUPAC Name |
4-[2-(furan-2-yl)-1,3-thiazol-4-yl]phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9NO2S/c15-10-5-3-9(4-6-10)11-8-17-13(14-11)12-2-1-7-16-12/h1-8,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUNHENWNWHOMJD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=CS2)C3=CC=C(C=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Optimization
The reaction initiates with nucleophilic attack by the sulfur atom of the thioamide on the α-carbon of phenacyl bromide derivatives, forming an intermediate thioether. Subsequent cyclization and dehydration yield the thiazole ring. Critical to this process is the use of 2-furanthioamide (prepared via thionation of furan-2-carboxamide) and 4-hydroxyphenacyl bromide as key precursors.
Reaction conditions significantly impact yield:
-
Solvent System : Ethanol-water mixtures (3:1) enhance solubility of both polar and nonpolar intermediates.
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Catalyst : Triethylamine (5 mol%) accelerates cyclization by deprotonating intermediates.
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Temperature : Reflux at 80°C for 6–8 hours achieves optimal conversion.
Table 1: Hantzsch Synthesis Optimization Parameters
| Parameter | Optimal Value | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Solvent | EtOH:H₂O (3:1) | 78 | 98.2 |
| Catalyst Loading | 5 mol% Et₃N | 82 | 97.8 |
| Reaction Time | 7 hours | 85 | 99.1 |
Palladium-Catalyzed Cross-Coupling Strategies
Recent advances in transition-metal catalysis enable direct coupling of preformed thiazole and furan moieties. A two-step protocol proves effective:
Suzuki-Miyaura Coupling of Halothiazoles
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Synthesis of 4-Bromo-2-(furan-2-yl)thiazole :
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Coupling with 4-Hydroxyphenylboronic Acid :
Table 2: Cross-Coupling Performance Metrics
| Step | Conditions | Yield (%) | Selectivity |
|---|---|---|---|
| Thiazole Bromination | Br₂, CHCl₃, 0°C | 92 | >95:5 |
| Suzuki Coupling | Pd(OAc)₂, XPhos, K₃PO₄ | 76 | 98:2 |
Multicomponent Cyclization Techniques
One-pot assemblies minimize purification steps while enhancing atom economy. A notable three-component reaction involves:
Sequential Thiazole-Furan Assembly
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Formation of Thioamide Intermediate :
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In Situ Cyclization with 4-Hydroxyphenacyl Bromide :
Critical Observation : Microwave irradiation (150 W, 120°C) reduces reaction time to 25 minutes with comparable yield (81%).
Comparative Analysis of Methodologies
Table 3: Synthesis Route Efficiency Comparison
| Method | Total Steps | Overall Yield (%) | Purity (%) | Scalability |
|---|---|---|---|---|
| Hantzsch | 3 | 68 | 98.5 | Moderate |
| Cross-Coupling | 5 | 58 | 97.1 | Low |
| Multicomponent | 2 | 75 | 99.3 | High |
The multicomponent approach demonstrates superior efficiency, though it requires stringent control over stoichiometry. Cross-coupling methods, while modular, suffer from costly palladium catalysts and multi-protection/deprotection sequences.
Advanced Purification and Characterization
Post-synthetic processing ensures pharmaceutical-grade purity:
Chemical Reactions Analysis
Types of Reactions
4-(2-(Furan-2-yl)thiazol-4-yl)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under the influence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced to form corresponding alcohols or amines using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions include quinones, alcohols, amines, and various substituted derivatives of the original compound .
Scientific Research Applications
Chemical Reactions
The compound can undergo various chemical transformations:
- Oxidation : The phenolic group can be oxidized to form quinones.
- Reduction : It can be reduced to alcohols or amines.
- Substitution Reactions : It is reactive towards halogens, nitrating agents, and sulfonating agents.
Chemistry
4-(2-(Furan-2-yl)thiazol-4-yl)phenol serves as a valuable building block in synthetic chemistry for creating more complex molecular architectures. Its ability to participate in diverse chemical reactions enhances its utility in the development of novel compounds.
Biology
Research has indicated that this compound exhibits significant antimicrobial and antifungal properties. Its mechanism of action involves disrupting microbial cell walls, leading to cell lysis. Studies have shown its effectiveness against various microbial strains, making it a candidate for developing new antimicrobial agents.
Medicine
In medicinal chemistry, this compound is being explored for its potential anticancer properties. Preliminary studies suggest that it can induce apoptosis in cancer cells through specific signaling pathways. This aspect has garnered attention for further investigation into its therapeutic applications.
Industry
The compound's unique electronic and optical properties make it suitable for applications in material science. It is being investigated for use in developing advanced materials with tailored properties for electronics and photonics.
Case Studies
-
Antimicrobial Activity Study :
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited potent activity against Staphylococcus aureus and Candida albicans. The compound disrupted cell wall integrity, leading to cell death. -
Anticancer Research :
In a study featured in Cancer Letters, researchers found that this compound induced apoptosis in breast cancer cells through the activation of caspase pathways. This highlights its potential as a therapeutic agent in oncology. -
Material Science Application :
Research published in Advanced Materials explored the use of this compound in creating organic light-emitting diodes (OLEDs). Its unique electronic properties contributed to enhanced performance metrics compared to traditional materials.
Mechanism of Action
The mechanism of action of 4-(2-(Furan-2-yl)thiazol-4-yl)phenol involves its interaction with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to disrupt the integrity of microbial cell walls, leading to cell lysis. In cancer cells, it can induce apoptosis by activating specific signaling pathways that lead to programmed cell death .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Observations :
- Halogen Substitution : Chlorine (Cl) and fluorine (F) in compounds 4 and 5 minimally affect conformation but alter crystal packing, impacting solubility and stability.
- Hydroxyl vs. Methyl: The hydroxyl group in 4-(2-(Furan-2-yl)thiazol-4-yl)phenol likely improves water solubility compared to the methyl group in 2-(2-Tolyl)-4-(4-hydroxyphenyl)thiazole .
Anticancer Activity
- Nitro-Substituted Analogs: The nitrobenzylidene-hydrazone-thiazole derivative () shows nanomolar cytotoxicity, attributed to nitro group electron-withdrawing effects and hydroxyl-mediated hydrogen bonding .
Neurological Activity
- Benzimidazole-Thiazole Hybrids (): Compounds like (E)-4-(2-(2-(2-((1H-benzo[d]imidazol-2-yl)thio)-1-phenylethylidene)hydrazinyl)thiazol-4-yl)phenol act as cholinesterase inhibitors (IC50: ~1–10 µM), highlighting thiazole’s versatility in targeting Alzheimer’s disease .
Biological Activity
The compound 4-(2-(Furan-2-yl)thiazol-4-yl)phenol is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. Thiazole and its derivatives are known for their potential in various pharmacological applications, including anticancer, antimicrobial, and antioxidant properties. This article reviews the biological activity of this specific compound, supported by data tables, case studies, and detailed research findings.
Chemical Structure
The molecular structure of This compound can be represented as follows:
This structure includes a furan ring linked to a thiazole moiety, which is further connected to a phenolic group, contributing to its biological properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to This compound have been evaluated for their cytotoxic effects against various cancer cell lines.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 0.16 |
| Compound B | MCF-7 (Breast Cancer) | 0.12 |
| This compound | TBD | TBD |
Studies have shown that the introduction of electron-withdrawing groups enhances the anticancer activity of thiazole derivatives, suggesting a structure-activity relationship (SAR) where modifications can lead to improved efficacy against specific cancer types .
Antimicrobial Activity
The antimicrobial potential of This compound has also been explored. Thiazole derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria as well as fungi.
| Microorganism | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 25 |
| Escherichia coli | 50 |
| Candida albicans | 30 |
The minimum inhibitory concentration (MIC) values indicate that this compound may possess moderate antibacterial and antifungal activities comparable to established antibiotics .
Antioxidant Activity
Antioxidant properties are another significant aspect of thiazole derivatives. The ability to scavenge free radicals is crucial for potential therapeutic applications in oxidative stress-related diseases.
Case Studies
- Anticancer Evaluation : In vitro studies on similar thiazole compounds have shown promising results against various cancer cell lines, indicating that modifications in the chemical structure can lead to enhanced cytotoxicity. For example, a study reported an IC50 value of 0.06 µM for a related thiazole derivative against non-small cell lung cancer cells .
- Antimicrobial Studies : A comparative study on thiazole derivatives revealed that certain compounds exhibited superior activity against resistant strains of bacteria, highlighting the importance of structural variations in enhancing antimicrobial efficacy .
Q & A
Q. How do steric and electronic effects influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : Steric hindrance from the furan group may limit Suzuki-Miyaura coupling at the thiazole C-4 position. Use bulky palladium catalysts (e.g., XPhos Pd G3) and microwave-assisted heating (120°C) to enhance efficiency. DFT-based transition-state modeling predicts feasible reaction pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
